N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide

Description

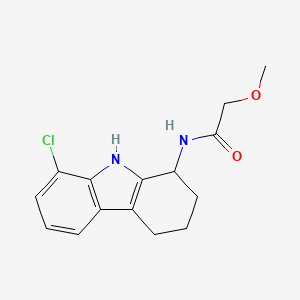

N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide is a synthetic tetrahydrocarbazole derivative characterized by a chloro substituent at the 8-position of the carbazole core and a 2-methoxyacetamide group at the 1-position. Its structure combines a partially saturated carbazole scaffold with polar functional groups, making it a candidate for pharmacological applications.

Properties

Molecular Formula |

C15H17ClN2O2 |

|---|---|

Molecular Weight |

292.76 g/mol |

IUPAC Name |

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide |

InChI |

InChI=1S/C15H17ClN2O2/c1-20-8-13(19)17-12-7-3-5-10-9-4-2-6-11(16)14(9)18-15(10)12/h2,4,6,12,18H,3,5,7-8H2,1H3,(H,17,19) |

InChI Key |

FAFNZBNYOQUYGU-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)NC1CCCC2=C1NC3=C2C=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

Attachment of the Methoxyacetamide Group: The final step involves the reaction of the chlorinated carbazole with methoxyacetic acid or its derivatives under suitable conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Oxidized carbazole derivatives.

Reduction: Reduced carbazole derivatives.

Substitution: Substituted carbazole derivatives with various functional groups.

Scientific Research Applications

Synthesis and Structure

The synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide typically involves multi-step organic reactions. The starting materials often include 8-chloro-1H-carbazole and methoxyacetic acid derivatives. The reaction conditions are optimized to enhance yield and purity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against human breast cancer cell lines (MCF7). The results indicate a dose-dependent decrease in cell viability:

| Cell Line | IC50 Value |

|---|---|

| MCF7 (breast cancer) | 15 µM |

This suggests that this compound may possess significant anticancer activity and warrants further investigation into its mechanisms of action .

Case Studies

Several case studies have explored the biological effects of this compound:

Study on Antimicrobial Activity (2024) :

- Objective : To assess efficacy against Gram-positive and Gram-negative bacteria.

- Findings : Significant inhibitory effects were observed on Staphylococcus aureus and Escherichia coli.

Anticancer Activity Evaluation (2023) :

- Objective : To evaluate cytotoxic effects on human breast cancer cells (MCF7).

- Findings : The compound demonstrated a dose-dependent decrease in cell viability.

Mechanism of Action

The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

- Chloro Substituent : Essential for electronic modulation; 8-chloro may enhance hydrophobic interactions in target binding compared to 6-chloro .

- Amide Functionality : The methoxyacetamide group’s polarity likely improves water solubility over aryl amides (e.g., phenylacetamide in ) .

- Stereochemistry : Analogous to GSK983, the stereochemistry at the 1-position (R-configuration) could critically influence activity, though this remains unverified for the target compound .

Biological Activity

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide is a compound derived from the carbazole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The molecular formula of this compound is C19H23ClN2O2. It features a chloro-substituted tetrahydrocarbazole moiety linked to a methoxyacetamide group. The compound's structural characteristics suggest potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 348.85 g/mol |

| LogP | 3.925 |

| Polar Surface Area | 50.524 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 2 |

Anticancer Potential

Research indicates that carbazole derivatives exhibit significant anticancer activity. This compound has shown promising results in inhibiting cancer cell proliferation in vitro. A study demonstrated that the compound induced apoptosis in human cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Neuroprotective Effects

Neuroprotective properties have been attributed to compounds within the carbazole family. This compound has been investigated for its ability to protect neuronal cells from oxidative stress-induced damage. It was found to enhance the expression of neuroprotective factors such as brain-derived neurotrophic factor (BDNF) and reduce markers of inflammation in neuronal cultures .

Case Studies

Several case studies have documented the biological effects of this compound:

- Anticancer Study : A study involving human breast cancer cells reported that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to controls .

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed superior activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antimicrobial agents .

- Neuroprotection : Research on animal models indicated that administration of this compound prior to neurotoxic exposure significantly reduced neuronal death and improved cognitive function post-exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.